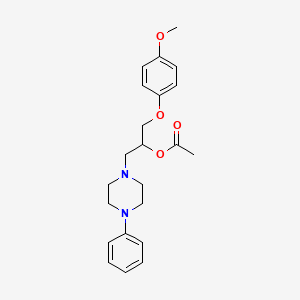
Glycerol 1-monoisopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycerol 1-monoisopentanoate is an ester derived from glycerol and isopentanoic acid. It is a monoester, meaning it has one fatty acid chain attached to the glycerol backbone. This compound is part of the glycerolipid family, which plays a crucial role in various biological and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycerol 1-monoisopentanoate can be synthesized through the esterification of glycerol with isopentanoic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Glycerol+Isopentanoic Acid→Glycerol 1-monoisopentanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Glycerol 1-monoisopentanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions can be used under basic conditions.
Major Products
Oxidation: Isopentanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted glycerol derivatives.
Applications De Recherche Scientifique
Glycerol 1-monoisopentanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its role in lipid metabolism.
Medicine: Investigated for potential therapeutic uses.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mécanisme D'action
The mechanism of action of glycerol 1-monoisopentanoate involves its interaction with cellular membranes and enzymes. It can modulate membrane fluidity and serve as a substrate for various enzymatic reactions, influencing metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Glycerol 1-monooleate
- Glycerol 1-monostearate
- Glycerol 1-monolaurate
Uniqueness
Glycerol 1-monoisopentanoate is unique due to its specific fatty acid chain, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specialized applications in both research and industry .
Propriétés
Numéro CAS |
64633-18-7 |
|---|---|
Formule moléculaire |
C8H16O4 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 3-methylbutanoate |
InChI |
InChI=1S/C8H16O4/c1-6(2)3-8(11)12-5-7(10)4-9/h6-7,9-10H,3-5H2,1-2H3 |
Clé InChI |
VDUFFSYTQWCYGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


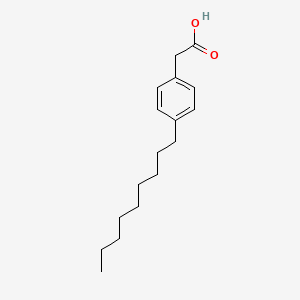
![Bicyclo[2.2.1]hept-2-ene, 6-ethenyl-2-methyl-](/img/structure/B14481288.png)

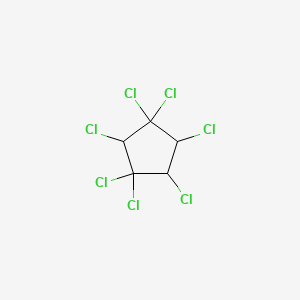
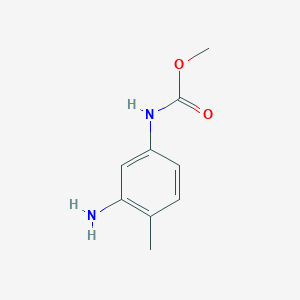

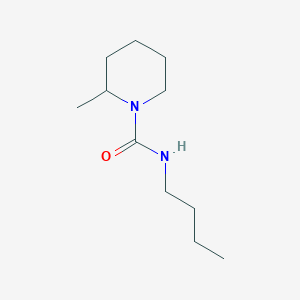
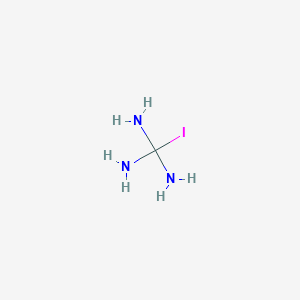

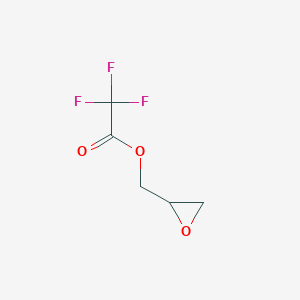
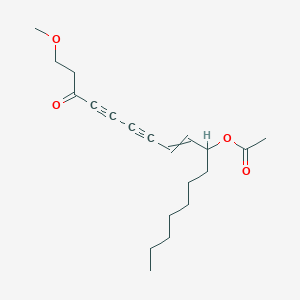

![3-Chloro-1-[(propan-2-yl)oxy]heptane](/img/structure/B14481347.png)
